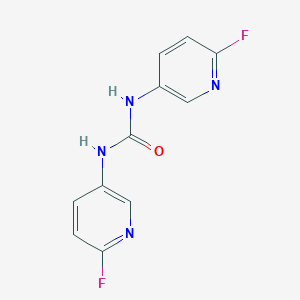

1,3-Bis(6-fluoropyridin-3-YL)urea

Description

1,3-Bis(6-fluoropyridin-3-YL)urea is a diaryl urea derivative featuring two 6-fluoropyridin-3-yl groups symmetrically attached to a urea core. Diaryl ureas are widely studied for their roles as kinase inhibitors, protein-binding agents, or intermediates in medicinal chemistry due to their ability to form stable interactions with biomolecules.

Properties

Molecular Formula |

C11H8F2N4O |

|---|---|

Molecular Weight |

250.20 g/mol |

IUPAC Name |

1,3-bis(6-fluoropyridin-3-yl)urea |

InChI |

InChI=1S/C11H8F2N4O/c12-9-3-1-7(5-14-9)16-11(18)17-8-2-4-10(13)15-6-8/h1-6H,(H2,16,17,18) |

InChI Key |

SOZVDMBMRXDGGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1NC(=O)NC2=CN=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(6-fluoropyridin-3-yl)urea typically involves the reaction of 6-fluoropyridine-3-amine with an isocyanate derivative under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-25°C to ensure optimal yield .

Industrial Production Methods

While specific industrial production methods for 1,3-Bis(6-fluoropyridin-3-yl)urea are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(6-fluoropyridin-3-yl)urea undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the pyridine rings can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of 1,3-Bis(6-fluoropyridin-3-yl)urea, which can have different functional groups attached to the pyridine rings .

Scientific Research Applications

1,3-Bis(6-fluoropyridin-3-yl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Bis(6-fluoropyridin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atoms on the pyridine rings enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects . The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 1,3-Bis(6-fluoropyridin-3-YL)urea and related diaryl ureas:

- Fluorine vs. Trifluoromethyl : The fluorine in the target compound is less sterically demanding than BPU’s trifluoromethyl groups, which may reduce hydrophobic interactions but improve solubility. BPU’s trifluoromethyl substituents enhance binding to hydrophobic pockets in proteins (e.g., 2ZID and 3AIC) via π-π stacking and hydrophobic interactions .

- Heterocyclic Systems : Compound 6a incorporates a pyrazolopyridine ring, which may confer rigidity and improve binding to planar enzymatic active sites. Its IR spectrum confirms NH and C=O stretching (3321–3123 cm⁻¹ and 1690 cm⁻¹, respectively), critical for intermolecular interactions .

- Bromine vs. Fluorine : The brominated analog (CAS 1263208-76-9) is tailored for nucleophilic substitution reactions, whereas the fluorine in the target compound may optimize electronic effects without participating in further reactivity.

Biological Activity

1,3-Bis(6-fluoropyridin-3-YL)urea is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : C11H8F2N4O

- Molecular Weight : 250.20 g/mol

- IUPAC Name : 1,3-bis(6-fluoropyridin-3-yl)urea

- Canonical SMILES : C1=CC(=NC=C1NC(=O)NC2=CN=C(C=C2)F)F

The biological activity of 1,3-Bis(6-fluoropyridin-3-YL)urea is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine atoms on the pyridine rings enhance binding affinity to various enzymes and receptors, which may lead to significant biological effects such as:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways.

- Modulation of Receptor Activity : It interacts with certain receptors, potentially altering their signaling mechanisms.

Antimicrobial Properties

Research indicates that 1,3-Bis(6-fluoropyridin-3-YL)urea exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria such as Escherichia coli and Bacillus subtilis, as well as fungi.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The mechanism appears to involve the modulation of cell cycle progression and apoptosis-related proteins.

Study 1: Antimicrobial Efficacy

A study conducted by Gupta et al. assessed the antimicrobial efficacy of various derivatives of urea, including 1,3-Bis(6-fluoropyridin-3-YL)urea. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against E. coli and B. subtilis .

Study 2: Anticancer Mechanism

In a study published in MDPI, researchers investigated the anticancer effects of 1,3-Bis(6-fluoropyridin-3-YL)urea on MCF-7 cells. The compound was found to decrease cell viability significantly and induce apoptosis through caspase activation .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 1,3-Bis(6-fluoropyridin-3-YL)urea | Yes | Yes | Enzyme inhibition, receptor modulation |

| 1,3-Bis(4-fluoropyridin-3-YL)urea | Moderate | Moderate | Similar mechanisms but less efficacy |

| 1,3-Bis(2-fluoropyridin-3-YL)urea | Low | Low | Different binding affinities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.